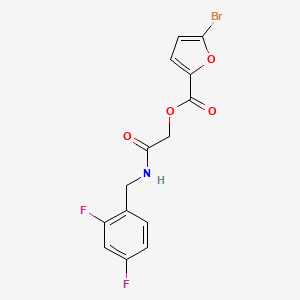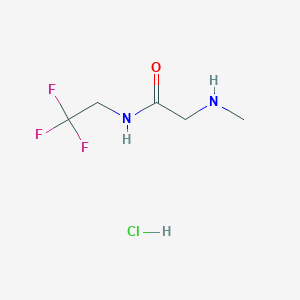
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as DBBF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DBBF belongs to the class of furan-based compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the inhibition of the above-mentioned enzymes by binding to their active sites. This leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which in turn improves cognitive function and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to improve memory and learning in mice, reduce anxiety and depression-like behaviors, and protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One potential application is in the development of novel drugs for the treatment of neurological disorders. Further studies are needed to investigate its efficacy and safety in humans. Additionally, the synthesis of analogs of this compound with improved properties such as solubility and selectivity could lead to the development of more effective drugs. Finally, the potential use of this compound as a tool for the study of the role of neurotransmitters in the brain and their involvement in neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been reported in the literature by several research groups. One of the most common methods involves the reaction of 5-bromofuran-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2,4-difluorobenzylamine to yield this compound.
Applications De Recherche Scientifique
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been found to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain and their inhibition has been linked to the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-9(16)5-10(8)17/h1-5H,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIHLHRWUBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)
![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)

